Cafedrine (7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-3,7-dihydro-1,2-dimethyl-1H-purine-2,6-dione) is a synthetic compound often studied in its fixed 20:1 combination with Theodrenaline under the brand name Akrinor®. [, ] While clinically used to treat hypotension, this analysis focuses solely on its research applications.
Cafedrine is a synthetic compound classified as a cardiac stimulant, primarily used to treat hypotension. It is chemically known as norephedrinoethyltheophylline and is synthesized through the linkage of norephedrine and theophylline. Cafedrine has been utilized in various medical applications due to its ability to increase blood pressure and enhance cardiac output.
Cafedrine is identified by the CAS number 58166-83-9 and has a molecular formula of with a molecular weight of approximately 357.41 g/mol. It is categorized under the class of sympathomimetic drugs, which mimic the effects of the sympathetic nervous system.
Cafedrine is synthesized through a chemical reaction between norephedrine and theophylline. The synthesis requires specific conditions, including controlled temperature and pH levels, to ensure the successful formation of the compound. The process typically involves:
Industrial production methods mirror these laboratory techniques but are optimized for efficiency and scale, often incorporating additional steps such as crystallization for purity enhancement.
Cafedrine's structure features two asymmetric centers, which are critical for its biological activity. The compound can be represented using various structural notations:
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
The compound appears as a solid powder with a purity greater than 98% when properly stored.
Cafedrine undergoes various chemical reactions, including:
The outcomes of these reactions depend on the reagents and environmental conditions employed during the process .
The mechanism by which cafedrine exerts its effects involves interaction with adrenergic receptors in cardiac cells. Upon administration, cafedrine stimulates the release of norepinephrine, which plays a vital role in regulating blood pressure and cardiac function. This interaction leads to:
Cafedrine has several scientific applications across different fields:
The development of cafedrine (chemically designated as 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione) emerged from mid-20th century German pharmacological research aimed at creating synergistic vasopressor combinations. Cafedrine represents a molecular hybrid synthesized by covalently linking norephedrine (a sympathomimetic amine) and theophylline (a methylxanthine phosphodiesterase inhibitor). Similarly, theodrenaline combines noradrenaline and theophylline [1] [5]. This dual-component strategy targeted complementary physiological pathways: cafedrine primarily provided β-adrenergic-mediated inotropic effects to enhance cardiac contractility, while theodrenaline contributed α-adrenergic vasoconstrictive activity [1].
Preclinical investigations in the 1960s identified an optimal 20:1 cafedrine-to-theodrenaline ratio. Experimental studies in canine models demonstrated this ratio delivered the most favorable pharmacokinetic profile—rapid onset (within 2–5 minutes) and sustained duration (15–20 minutes) of hypertensive effects. The combination leveraged theophylline’s capacity to potentiate catecholamine actions through phosphodiesterase inhibition, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations in cardiomyocytes [1]. The formulation was commercialized in Germany in 1963 under the brand name Akrinor®, becoming a cornerstone for managing acute hypotension in anesthesia and emergency medicine [1] [3].
Table 1: Structural and Functional Properties of Cafedrine/Theodrenaline Components
Compound | Chemical Composition | Primary Pharmacological Action |
---|---|---|
Cafedrine | Norephedrine-theophylline conjugate | β-adrenergic agonism; positive inotropy |
Theodrenaline | Noradrenaline-theophylline conjugate | α-adrenergic agonism; vasoconstriction |
Fixed 20:1 Ratio | Optimized for synergistic hemodynamic stabilization | Balanced cardiac output & vascular resistance |
In 2005, the marketing authorization holder (AWD.pharma GmbH & Co. KG) announced plans to withdraw Akrinor® from the German market. The decision stemmed from regulatory incompatibility with newly established EU requirements for comprehensive safety and efficacy dossiers under Directive 2001/83/EC. The manufacturer could not meet documentation deadlines, citing challenges in generating contemporary clinical trial data for a product developed decades prior [1]. This withdrawal threatened clinical practice, as no alternative vasopressor offered equivalent hemodynamic properties—specifically, rapid bolus-administration capability without significant heart rate fluctuations.
German anesthesiology institutions, led by the German Society of Anesthesiology and Intensive Care (DGAI), intervened urgently. They petitioned German federal authorities (BfArM) highlighting Akrinor’s therapeutic indispensability. Consequently, BfArM granted provisional approval in 2006 under exceptional circumstances, permitting continued use while ratiopharm GmbH (the successor marketing authorization holder) compiled necessary documentation [1]. This interim period involved rigorous pharmacodynamic studies and real-world efficacy analyses. By 2012, ratiopharm submitted consolidated evidence, leading to full reauthorization in 2013 under the EU’s mutual recognition procedure [1] [3].
Post-reauthorization research continued to validate Akrinor’s clinical utility. The 2021 HERO trial (EudraCT 2021-001954-76) prospectively compared cafedrine/theodrenaline against norepinephrine for intraoperative hypotension, examining hemodynamic precision and heart rate stability [2]. Concurrently, the HYPOTENS study (NCT02893241) demonstrated non-inferiority to ephedrine while reporting fewer compensatory interventions (e.g., additional boluses) [4]. These trials reinforced its status as a first-line antihypotensive across the EU, particularly in Germany where >86% of hospitals use it during cesarean sections [1] [4].
Table 2: Key Regulatory Milestones for Cafedrine/Theodrenaline in the EU
Year | Event | Regulatory Outcome | Clinical Impact |
---|---|---|---|
1963 | Initial market introduction (Germany) | National approval without centralized EU review | Standard therapy for acute hypotension |
2005 | Manufacturer withdrawal announcement | Market exit risk due to regulatory non-compliance | DGAI advocacy for provisional approval |
2006 | BfArM provisional approval | Conditional marketing authorization reinstated | Continuity of access during evidence generation |
2012 | Dossier resubmission by ratiopharm GmbH | Full reauthorization under EU standards | Restoration of permanent market status |
2021 | HERO trial initiation | Contemporary comparative effectiveness data | Validation of hemodynamic precision vs. catecholamines |
Institutional advocacy proved pivotal in bridging the gap between Akrinor’s near-withdrawal and its regulatory reinstatement. The DGAI spearheaded a multidisciplinary campaign, presenting clinical utilization data from over 40 years to BfArM. Their position emphasized three key arguments: (1) the combination’s unique mechanism enabling MAP elevation without tachycardia or peripheral vasoconstriction compromise; (2) established safety in obstetric anesthesia, evidenced by unchanged umbilical cord pH or APGAR scores; and (3) absence of therapeutic alternatives with comparable administration convenience (bolus vs. infusion) [1] [3].
Hospital protocols further cemented Akrinor’s retention. A 2007–2011 analysis across 66 German surgical departments revealed that 89% of anesthesiologists preferentially retained it for hypotensive episodes during general anesthesia. This institutional trust derived from reproducible hemodynamic outcomes: MAP increases of 11±16 mmHg within 5 minutes, peak effects at 17.4±9.0 minutes, and minimal heart rate variability [3]. Crucially, the HYPOTENS trial (2021) documented higher physician satisfaction with cafedrine/theodrenaline (76% "good/very good" ratings) versus ephedrine, citing fewer ancillary interventions [4].
Post-2012, regulatory harmonization initiatives amplified Akrinor’s legitimacy. The EU Joint Clinical Assessment (JCA) framework—under Regulation (EU) 2021/2282—prioritized real-world evidence integration for established drugs lacking modern trial data. While initially targeting oncology and advanced therapies, this pathway potentially benefits legacy products like Akrinor by accepting retrospective cohort analyses as valid supporting evidence [6] [10]. Consequently, the EMA’s 2025–2030 transition toward pan-EU Health Technology Assessment (HTA) could further solidify its formulary position through structured data exchange platforms [6].
Table 3: Institutional Actions Ensuring Cafedrine/Theodrenaline Continuity
Institution | Action Period | Key Contribution | Outcome |
---|---|---|---|
DGAI | 2005–2006 | Petitioned BfArM; provided clinical urgency evidence | Provisional market reauthorization |
University Hospital Dresden | 2007–2011 | Conducted real-world hemodynamic effectiveness study | Validation of rapid MAP stabilization (≤8 minutes) |
EU Regulatory Network | 2021–present | Integrated real-world data via JCA framework | Enhanced evidentiary support for legacy products |
ratiopharm GmbH | 2012–2013 | Compiled comprehensive efficacy/safety dossier | Full EMA reauthorization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1